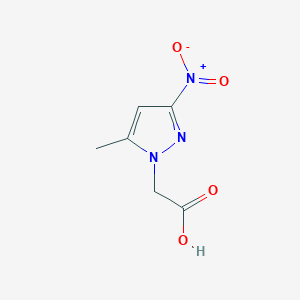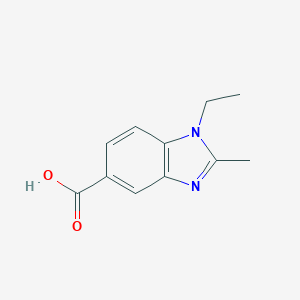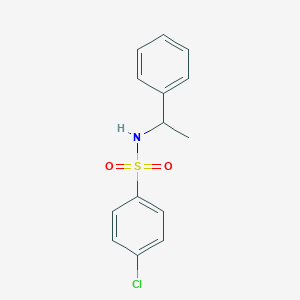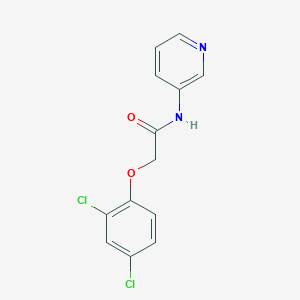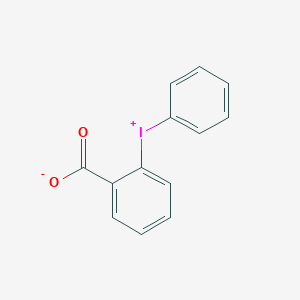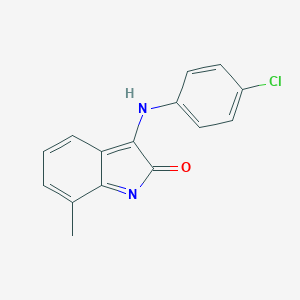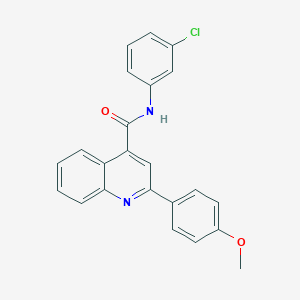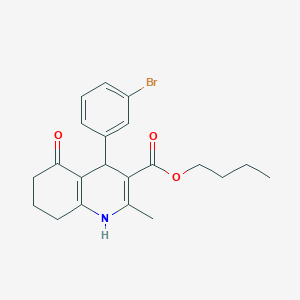![molecular formula C12H14N2O5 B187625 Glycine, N-[N-(4-methoxybenzoyl)glycyl]- CAS No. 57463-79-3](/img/structure/B187625.png)
Glycine, N-[N-(4-methoxybenzoyl)glycyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-[N-(4-methoxybenzoyl)glycyl]-, also known as MBG, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various research fields. MBG is a derivative of glycine, an amino acid that plays a crucial role in protein synthesis and neurotransmission.
作用机制
The mechanism of action of Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is not yet fully understood. However, it is believed that Glycine, N-[N-(4-methoxybenzoyl)glycyl]- modulates the activity of the NMDA receptor by binding to the glycine site on the receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has also been shown to induce cell death in cancer cells by activating the caspase pathway.
生化和生理效应
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has several biochemical and physiological effects. In neuroscience, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In cancer cells, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- induces cell death by activating the caspase pathway.
实验室实验的优点和局限性
One advantage of using Glycine, N-[N-(4-methoxybenzoyl)glycyl]- in lab experiments is its ability to modulate the activity of the NMDA receptor, which is involved in various physiological processes. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for Glycine, N-[N-(4-methoxybenzoyl)glycyl]- research. One area of interest is the development of Glycine, N-[N-(4-methoxybenzoyl)glycyl]--based drugs for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of Glycine, N-[N-(4-methoxybenzoyl)glycyl]-'s anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of Glycine, N-[N-(4-methoxybenzoyl)glycyl]- and its potential side effects.
Conclusion:
In conclusion, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is a synthetic peptide that has potential applications in various research fields. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- can be synthesized using solid-phase peptide synthesis or solution-phase peptide synthesis. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been shown to modulate the activity of the NMDA receptor, have anti-inflammatory properties, and induce cell death in cancer cells. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has several advantages and limitations for lab experiments, and there are several future directions for Glycine, N-[N-(4-methoxybenzoyl)glycyl]- research.
合成方法
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while SPPS involves the synthesis of the peptide in solution. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- can be synthesized using either method by incorporating the 4-methoxybenzoyl group into the glycine molecule.
科学研究应用
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been used in various scientific research applications, including neuroscience, cancer research, and drug development. In neuroscience, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has also been shown to have anti-cancer properties by inducing cell death in cancer cells and inhibiting tumor growth.
属性
CAS 编号 |
57463-79-3 |
|---|---|
产品名称 |
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- |
分子式 |
C12H14N2O5 |
分子量 |
266.25 g/mol |
IUPAC 名称 |
2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H14N2O5/c1-19-9-4-2-8(3-5-9)12(18)14-6-10(15)13-7-11(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,14,18)(H,16,17) |
InChI 键 |
HIWBDIBOVCRUPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
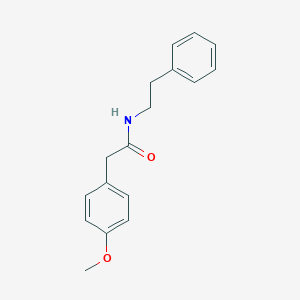
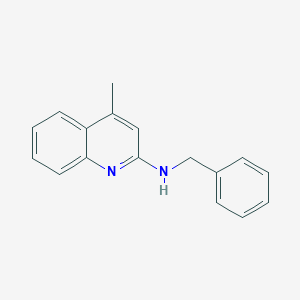
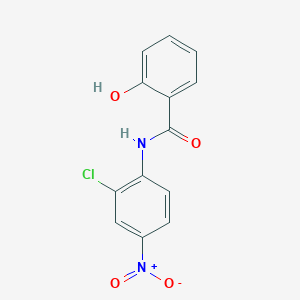
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
